2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
説明
特性
IUPAC Name |
2-cyclohexyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(12-14-6-2-1-3-7-14)19-15-9-11-20(13-15)16-8-4-5-10-18-16/h4-5,8,10,14-15H,1-3,6-7,9,11-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSSTOYMVFDKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Direct Amidation of Cyclohexylamine
The cyclohexylacetamide moiety is synthesized via a two-stage protocol:
- Acylation : Cyclohexylamine reacts with acetyl chloride in acetonitrile at 15–20°C, followed by HCl quenching.
- Purification : Extraction with ethyl acetate and washing with sodium carbonate yields 2-chloro-N-cyclohexylacetamide at 93% purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 15–20°C (Stage 1) |
| Equivalents | 2.1:1 (Amine:Acyl chloride) |
| Yield | 93% |
This method avoids racemization and provides high reproducibility, though chlorinated byproducts require careful chromatography.
Pyrrolidin-3-yl Intermediate Construction
Ugi Multicomponent Reaction (MCR)
The Ugi-4CR assembles the pyrrolidine core using:
- Primary amine : 2-Aminopyridine derivatives
- Oxo component : Cyclohexanone
- Isocyanide : tert-Butyl isocyanide
- Carboxylic acid : Acetic acid
Copper catalysis (10 mol% CuBr) in DMSO at 90°C for 16 hours drives cyclization, achieving 79% yield for analogous structures.
Optimized Parameters for Ugi-4CR
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuBr | Cs₂CO₃ | DMSO | 90 | 16 | 79 |
Copper-Catalyzed Cyclization
Alternative routes employ CuBr (20 mol%) with phenylethyne in PEG at 100°C for 2 hours, forming isoindolin-2-yl-acetamides with 93% yield. This method favors Z-selectivity (≥94:6) but requires stringent anhydrous conditions.
Pyridin-2-yl Functionalization
Nucleophilic Aromatic Substitution (SNAr)
2-Fluoropyridine reacts with pyrrolidin-3-amine derivatives in DMF at 120°C, facilitated by K₂CO₃. While efficient, competing side reactions limit yields to ~65% for bulkier substrates.
Transition Metal-Mediated Coupling
Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos ligates pyridinyl groups to pyrrolidine at 110°C, achieving 78% yield.
Convergent Synthesis Strategies
Fragment Coupling Approach
One-Pot Tandem Methodology
Sequential Ugi-4CR and copper-catalyzed cyclization in DMSO reduces purification steps:
- Step 1 : Ugi adduct formation (16 hours, 90°C).
- Step 2 : In situ cyclization with CuBr/Cs₂CO₃.
- Overall yield : 71%.
Scalability and Industrial Considerations
Nanoscale Parallel Synthesis
Automated 1536-well platforms (Echo 555 liquid handler) enable high-throughput screening:
- Solvent : Trifluoroethanol (TFE) or methanol
- Reaction volume : 10 µL per well
- Throughput : 16 scaffolds in 12 hours.
Key Advantages
- Reduced reagent consumption (≤1 mg per reaction).
- Compatibility with moisture-sensitive intermediates.
化学反応の分析
2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as iodine and TBHP.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly involving the pyridinyl and pyrrolidinyl groups.
Common reagents used in these reactions include iodine, TBHP, and hydrogen. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Scientific Research Applications of 2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
This compound is a complex organic compound featuring cyclohexyl, pyridinyl, and pyrrolidinyl groups. It has the molecular formula and a molecular weight of 287.4 g/mol. This compound is utilized in various scientific research applications, primarily due to its potential biological activities and unique chemical structure.
Synthesis and Chemical Reactions
Synthesis: this compound can be synthesized through multiple routes, with a common method involving the reaction of α-bromoketones with 2-aminopyridine under controlled conditions.
Chemical Reactions: The compound undergoes several chemical reactions:
- Oxidation: It can be oxidized using reagents like iodine and TBHP.
- Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.
- Substitution: It can undergo substitution reactions, particularly involving the pyridinyl and pyrrolidinyl groups.
Applications in Scientific Research
This compound serves various purposes in scientific research:
- Medicinal Chemistry: It acts as a scaffold for developing novel biologically active compounds.
- Pharmacology: The compound is studied for its potential therapeutic effects and interactions with biological targets.
- Chemical Biology: It is used in synthesizing derivatives for studying biological pathways and mechanisms.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition: It has been studied as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is important in sphingolipid metabolism. Such inhibitors may impact neurodegenerative diseases because of their role in cell signaling pathways.
- Antimicrobial Properties: Derivatives of this compound may exhibit antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Pharmacological Effects: It is explored for analgesic and anti-inflammatory effects, with its structure allowing interaction with various biological targets, making it a candidate for drug development in treating chronic pain and inflammation.
Structure-Activity Relationship (SAR)
Modifications in the pyrrolidine ring significantly affect the biological activity of related compounds. Changes to substituents on the pyridine or alterations to the cyclohexyl group can enhance potency against specific targets like nSMase2.
作用機序
The mechanism of action of 2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins, leading to modulation of their activity . The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The cyclohexyl group in the target compound enhances lipophilicity compared to the tert-butyl and propyl groups in the analog. This could improve membrane permeability but may introduce steric hindrance during target binding. The absence of a 2-oxo group in the pyrrolidine ring (vs.
Synthetic Complexity: The compound employs propargyl bromide and sodium hydride for alkylation, yielding an 83% isolated product. The target compound likely requires alternative reagents (e.g., cyclohexyl halides) for cyclohexyl introduction, which may affect reaction efficiency .
Hypothesized Pharmacological Implications
While biological data for the target compound are absent, insights can be drawn from structural analogs:
- Pyridine-Pyrrolidine Hybrids : Compounds like those in are often explored for bioactivity due to their ability to engage in hydrogen bonding (via acetamide) and π-π stacking (via pyridine). The cyclohexyl group in the target compound may enhance binding to hydrophobic pockets in enzyme active sites .
- Lipophilicity vs. Solubility : The cyclohexyl group increases logP compared to tert-butyl or hydroxylated pyridines (e.g., ), which could favor CNS penetration but reduce aqueous solubility.
Crystallographic and Analytical Considerations
The SHELX system () is widely used for crystallographic refinement of small molecules and macromolecules. Structural determination of the target compound would likely employ SHELXL for refinement, ensuring accurate bond-length and angle measurements. The absence of a 2-oxo group (unlike ’s compound) may simplify electron density mapping .
生物活性
2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS No. 1795193-90-6) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 287.4 g/mol. The compound features a cyclohexyl group, a pyridinyl group, and a pyrrolidinyl group, contributing to its unique chemical behavior.
Synthesis Methods:
The synthesis can be achieved through various routes, commonly involving the reaction of α-bromoketones with 2-aminopyridine under controlled conditions.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been studied for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is crucial in the metabolism of sphingolipids. Inhibitors like this can potentially impact neurodegenerative diseases due to their role in cell signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Pharmacological Effects : The compound is being explored for its pharmacological properties, including analgesic and anti-inflammatory effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating chronic pain and inflammation .
Structure-Activity Relationship (SAR)
A comprehensive study was conducted to evaluate the SAR of related compounds, revealing that modifications in the pyrrolidine ring significantly affect biological activity. For instance, changing substituents on the pyridine or altering the cyclohexyl group can enhance potency against specific targets like nSMase2 .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis likely involves multi-step reactions, including nucleophilic substitution to introduce the cyclohexyl group and condensation to form the acetamide moiety. For example:
- Substitution : Under alkaline conditions, introduce the cyclohexyl group via SN2 reactions, as seen in structurally related pyridine derivatives .
- Condensation : Use condensing agents (e.g., EDC/HOBt) to couple the pyrrolidin-3-ylamine intermediate with cyclohexylacetic acid derivatives. Temperature control (e.g., 0–25°C) and anhydrous solvents (e.g., DMF) are critical to minimize side reactions .
- Purification : Employ column chromatography or recrystallization to isolate the product, with HPLC monitoring to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers anticipate?
- Methodology :
- NMR : Use 1H and 13C NMR to confirm the cyclohexyl group (δ ~1.2–2.0 ppm for cyclohexyl protons) and acetamide carbonyl (δ ~165–170 ppm). The pyrrolidine ring protons appear as multiplet signals (δ ~2.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak matching the exact mass (C17H25N3O, calc. 287.20 g/mol). Fragmentation patterns can validate the pyrrolidine and pyridine moieties .
- IR Spectroscopy : Look for amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Q. What strategies can resolve discrepancies in crystallographic data for structurally similar acetamide derivatives?
- Methodology : If X-ray diffraction data is ambiguous (e.g., due to twinning or low resolution), use SHELXL for refinement, leveraging its robustness in handling high-resolution or twinned datasets . Pair this with density functional theory (DFT) calculations to validate bond lengths and angles .
Advanced Research Questions
Q. How does the cyclohexyl group influence the compound’s bioavailability and target binding compared to other aliphatic substituents?
- Methodology :
- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to compare cyclohexyl with methyl or phenyl analogs. The cyclohexyl group likely increases lipophilicity, enhancing membrane permeability .
- Molecular Dynamics Simulations : Simulate binding to hypothetical targets (e.g., GPCRs or kinases) to assess steric and hydrophobic interactions. The bulky cyclohexyl may occupy hydrophobic pockets, altering binding kinetics .
Q. How can molecular docking studies predict biological targets for this compound, and what computational parameters are critical for accuracy?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Glide for docking. Ensure protonation states are adjusted to physiological pH (7.4) .
- Parameters : Optimize grid box size to encompass the target’s active site (e.g., 20 ų). Validate docking poses with MM-GBSA binding energy calculations and compare to known ligands (e.g., pyridine-based inhibitors) .
Q. What orthogonal assays are recommended to validate conflicting results in cytotoxicity studies for this compound?
- Methodology :
- Primary Assays : Use MTT or CellTiter-Glo for viability screening. If IC50 values vary, confirm via clonogenic assays to assess long-term proliferation effects .
- Secondary Assays : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Combine with Western blotting for caspase-3 activation .
- Counter-Screens : Test against non-cancerous cell lines (e.g., HEK293) to evaluate selectivity .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?
- Methodology :
- Process Optimization : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalysis : Use immobilized catalysts (e.g., polymer-supported HOBt) to simplify purification in large batches .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR spectroscopy for real-time reaction monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
